molecular formula C16H28O B1217467 8-Cyclohexadecen-1-one CAS No. 3100-36-5

8-Cyclohexadecen-1-one

Cat. No. B1217467
CAS RN: 3100-36-5
M. Wt: 236.39 g/mol
InChI Key: ZGEHHVDYDNXYMW-UHFFFAOYSA-N
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Patent
US04885397

Procedure details

11.8 g of 1,2-epoxy-cyclohexadec-9-ene, 5 ml of N,N'-dimethyl ethylene urea and 0.5 g of sodium iodide were stirred at 200° C. for 6 hours. The result was 81% yield of cyclohexadec-8-en-1-one.
Name
1,2-epoxy-cyclohexadec-9-ene
Quantity
11.8 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N'-dimethyl ethylene urea
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:3]2[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH:2]12.[I-].[Na+]>>[C:2]1(=[O:1])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH:10]=[CH:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
1,2-epoxy-cyclohexadec-9-ene
Quantity
11.8 g
Type
reactant
Smiles
O1C2C1CCCCCCC=CCCCCCC2
Name
N,N'-dimethyl ethylene urea
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
0.5 g
Type
reactant
Smiles
[I-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCC=CCCCCCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04885397

Procedure details

11.8 g of 1,2-epoxy-cyclohexadec-9-ene, 5 ml of N,N'-dimethyl ethylene urea and 0.5 g of sodium iodide were stirred at 200° C. for 6 hours. The result was 81% yield of cyclohexadec-8-en-1-one.
Name
1,2-epoxy-cyclohexadec-9-ene
Quantity
11.8 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N'-dimethyl ethylene urea
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:3]2[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH:2]12.[I-].[Na+]>>[C:2]1(=[O:1])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH:10]=[CH:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
1,2-epoxy-cyclohexadec-9-ene
Quantity
11.8 g
Type
reactant
Smiles
O1C2C1CCCCCCC=CCCCCCC2
Name
N,N'-dimethyl ethylene urea
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
0.5 g
Type
reactant
Smiles
[I-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCC=CCCCCCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.